molecular formula C8H6N2O B1367761 Pyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 73957-66-1

Pyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B1367761
CAS No.: 73957-66-1
M. Wt: 146.15 g/mol
InChI Key: KBJMYBSEFSJJNV-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a carbaldehyde (-CHO) functional group at the 3-position . This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The carbaldehyde group enhances reactivity, enabling nucleophilic additions and condensations, which are critical for forming derivatives with diverse biological activities. Notably, derivatives of this scaffold are synthesized via amidation (e.g., conversion to acyl chlorides followed by reaction with amines) or diazonium salt coupling . Hydrogenated analogs, such as 4,5,6,7-tetrahydrothis compound, exhibit altered solubility and stability due to reduced aromaticity .

Preparation Methods

General Synthetic Approaches

Cyclization and Condensation Routes

One of the widely used approaches to prepare pyrazolo[1,5-a]pyridine derivatives, including the 3-carbaldehyde, involves cyclization reactions between N-amino pyridine derivatives and β-dicarbonyl compounds or β-ketoesters. This method typically proceeds via condensation followed by oxidative cyclization.

  • Cross-Dehydrogenative Coupling (CDC) Reaction :
    A notable efficient method involves stirring N-amino-2-iminopyridine derivatives with β-ketoesters in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (~18 h). This yields pyrazolo[1,5-a]pyridine derivatives in good to excellent yields (up to 94%).
    The reaction conditions and yields for the formation of pyrazolo[1,5-a]pyridines (including aldehyde derivatives) are summarized in the table below:
Entry Acid Equiv. Atmosphere Yield (%) of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
1 2 HOAc Air 34
2 4 HOAc Air 52
3 6 HOAc Air 74
4 6 HOAc O2 94
5 6 HOAc Ar 6
6 1 p-TSA O2 39
7 2 p-TSA O2 41
8 1 TFA O2 48
9 2 TFA O2 55

Note: HOAc = acetic acid; p-TSA = para-toluenesulfonic acid; TFA = trifluoroacetic acid.

Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine Esters

Another common approach to obtain the 3-carbaldehyde involves the formylation of pyrazolo[1,5-a]pyridine-3-carboxylate esters using the Vilsmeier-Haack reagent (formed in situ from phosphorus oxychloride and dimethylformamide).

  • Typical Procedure :
    The ester is dissolved in dry DMF and treated with phosphorus oxychloride at 0 °C under nitrogen atmosphere. The mixture is then warmed to room temperature and stirred for 2 hours. After quenching with ice and basification, the aldehyde is extracted and purified.

  • Precursor Synthesis :
    The esters themselves are prepared by cycloaddition reactions of N-aminopyridine derivatives with β-ketoesters or ethyl propionate, often via 1,3-dipolar cycloaddition.

  • Yield and Purification :
    Yields of the aldehyde via this method typically range from moderate to high (above 70%), with purification by extraction and chromatography.

Reduction of Carboxylic Acids to Aldehydes

An alternative route involves the hydrolysis of esters to carboxylic acids followed by reduction and reoxidation steps to obtain the aldehyde.

  • Process Details :

    • Hydrolysis of pyrazolo[1,5-a]pyridine-3-carboxylate esters under reflux with sodium hydroxide in ethanol.
    • Acidification to precipitate the carboxylic acid.
    • Activation of the acid with carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF).
    • Reduction with sodium borohydride in aqueous medium, followed by oxidation to the aldehyde.
  • Advantages :
    This method allows for the preparation of aldehydes from stable acid intermediates, enabling better control over reaction conditions and product purity.

Detailed Reaction Schemes and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclization (CDC) N-amino-2-iminopyridine + β-ketoester, HOAc (6 equiv), O2, EtOH, 130 °C, 18 h Up to 94 High yield under oxygen atmosphere
2 Ester Hydrolysis NaOH (3 equiv), EtOH, reflux 6 h 88-93 Prepares carboxylic acid precursor
3 Vilsmeier-Haack Formylation POCl3 (3 equiv), DMF, 0 °C to RT, N2 atmosphere, 2 h 70-80 Converts ester to aldehyde
4 Reduction/Oxidation Sequence CDI activation, NaBH4 reduction, acid quench, reoxidation 70-85 Alternative route from acid to aldehyde

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cross-Dehydrogenative Coupling N-amino-2-iminopyridine + β-ketoester Acetic acid, O2 atmosphere, EtOH, 130 °C, 18 h 74–94 High yield, green, one-pot Requires oxygen atmosphere
Vilsmeier-Haack Formylation Pyrazolo[1,5-a]pyridine-3-carboxylate ester POCl3, DMF, 0 °C to RT, N2 atmosphere 70–80 Well-established, selective Uses toxic reagents (POCl3)
Hydrolysis-Reduction-Oxidation Ester → Acid → Alcohol → Aldehyde NaOH hydrolysis, CDI, NaBH4, oxidation 70–85 Flexible, handles stable intermediates Multi-step, longer process

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
Pyrazolo[1,5-a]pyridine-3-carbaldehyde serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and cancer. For instance, compounds derived from this scaffold have been investigated for their potential as selective PI3Kδ inhibitors, with some exhibiting IC50 values as low as 18 nM, indicating high potency against specific targets involved in cancer signaling pathways .

Case Study: Antituberculosis Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their antituberculosis activity. These compounds demonstrated excellent efficacy against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.002 µg/mL . This highlights the compound's potential in developing new treatments for resistant infections.

Agricultural Chemistry

Agrochemicals
The compound is utilized in developing agrochemicals aimed at enhancing crop yield and pest resistance. Research indicates that specific derivatives can improve plant resilience to environmental stressors, thereby promoting sustainable agricultural practices .

Material Science

Advanced Materials
In material science, this compound is employed in formulating advanced materials such as polymers and coatings that exhibit enhanced thermal and mechanical properties. The unique structural features of this compound allow for modifications that improve the performance characteristics of materials used in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
Researchers have utilized this compound in studies focusing on enzyme inhibition and receptor binding. Its derivatives have been shown to interact with specific biological targets, aiding in the discovery of new therapeutic agents .

Analytical Chemistry

Reagent Applications
In analytical chemistry, this compound acts as a reagent in various techniques for detecting and quantifying other compounds within complex mixtures. Its utility in this domain is underscored by its ability to form stable complexes with target analytes, facilitating their identification and measurement .

Data Table: Summary of Applications

Field Application Key Findings/Examples
PharmaceuticalDrug synthesis for neurological disordersSelective PI3Kδ inhibitors with IC50 values < 20 nM
Antituberculosis agentsCompounds with MIC < 0.002 µg/mL against drug-resistant Mycobacterium tuberculosis
Agricultural ChemistryDevelopment of agrochemicalsEnhanced crop yield and pest resistance
Material ScienceFormulation of advanced materialsImproved thermal and mechanical properties in polymers
Biochemical ResearchEnzyme inhibition studiesInteraction with biological targets for therapeutic discovery
Analytical ChemistryReagent for detection and quantificationStable complexes formed with target analytes

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific biological target. For example, it may inhibit enzymes or receptors by binding to active sites, thereby blocking their activity. The compound can interact with molecular targets such as kinases, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Key Substituents Key Properties/Applications
Pyrazolo[1,5-a]pyridine-3-carbaldehyde Pyrazole + pyridine -CHO at C3 High reactivity for derivatization; precursor to bioactive amides
Pyrazolo[1,5-a]pyrimidine derivatives Pyrazole + pyrimidine Halogens, amines, or esters Anticancer, kinase inhibition (e.g., TTK, CDK2)
Pyrazolo[5,1-c]triazines Pyrazole + triazine Varied substituents Antimicrobial activity; synthesized via diazonium coupling
4,5,6,7-Tetrahydrothis compound Partially saturated pyridine ring -CHO at C3 Improved solubility; reduced aromatic reactivity
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazole + pyridine -COOEt and -CH2OH at C5/C3 Enhanced hydrophilicity; intermediate for drug discovery

Physicochemical Properties

  • Reactivity : The carbaldehyde group in this compound facilitates nucleophilic additions, whereas ester or hydroxymethyl substituents (e.g., Ethyl 5-(hydroxymethyl)- derivatives) enhance solubility .
  • LogP and Solubility : Hydrogenated analogs (e.g., 4,5,6,7-tetrahydro-) exhibit lower logP values due to reduced hydrophobicity . Halogenated pyrazolo[1,5-a]pyrimidines show increased lipophilicity, enhancing blood-brain barrier penetration .

Key Research Findings

  • Mechanistic Insights : Pyrazolo[1,5-a]pyrimidines inhibit kinases via ATP-binding pocket competition, confirmed by X-ray crystallography .
  • Synthetic Advancements : Hypervalent iodine-mediated halogenation provides a scalable, green alternative to traditional N-halosuccinimide methods .
  • Biological Efficacy : Pyrazolo[1,5-a]pyridine-3-carboxamides show promise in EphB3 receptor tyrosine kinase inhibition, critical for cancer therapy .

Biological Activity

Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb) and herpes viruses, as well as its potential anticancer properties.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core structure, which is known for its ability to interact with various biological targets. The presence of the aldehyde group at the 3-position enhances its reactivity and potential biological activity.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as anti-tuberculosis agents. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their activity against drug-susceptible and multidrug-resistant strains of Mtb.

Key Findings:

  • In vitro Potency : Compounds demonstrated nanomolar minimum inhibitory concentrations (MIC) against the H37Rv strain and various drug-resistant strains (MIC < 0.002–0.465 μg/mL) .
  • In vivo Efficacy : One compound significantly reduced bacterial burden in an autoluminescent mouse model infected with Mtb, suggesting its potential as a lead compound for further development .
  • Structure-Activity Relationship (SAR) : Modifications to the side chains of these compounds were crucial for enhancing antitubercular activity, indicating that specific structural features are essential for efficacy .

Antiviral Activity

The antiviral properties of pyrazolo[1,5-a]pyridine derivatives have also been investigated, particularly against herpes simplex virus (HSV). Studies have shown that modifications at the C3 position of the pyrazolo ring significantly affect antiviral potency.

Research Insights:

  • C3 Substituent Effects : Variations in basicity and orientation of substituents at C3 led to significant changes in antiviral activity, establishing a pharmacophore model for this class of compounds .
  • Synthetic Approaches : Novel synthetic methods were developed to enhance the yield and efficacy of these antiviral agents .

Anticancer Activity

Emerging research indicates that pyrazolo[1,5-a]pyridine derivatives may possess anticancer properties. A study evaluated several synthesized compounds for cytotoxic effects against human cancer cell lines.

Results Summary:

  • Cytotoxicity Testing : Compounds were tested against HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cell lines using MTT assays. Some derivatives exhibited promising cytotoxic effects with low IC50 values .
  • Mechanisms of Action : The specific mechanisms through which these compounds exert their anticancer effects remain an area of active investigation.

Data Summary Table

Compound TypeActivity TypeMIC Values (μg/mL)Cell Lines TestedIC50 Values (μM)
Pyrazolo[1,5-a]pyridine-3-carboxamideAntitubercularH37Rv: < 0.002; MDR-TB: < 0.465HepG2, HT-29, MCF-7Varies by compound
Pyrazolo[1,5-a]pyridine derivativesAntiviralNot specifiedNot specifiedNot specified
Pyrazolo[1,5-a]pyridine derivativesAnticancerNot applicableHepG2, HT-29, MCF-7Varies by compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrazolo[1,5-a]pyridine-3-carbaldehyde?

  • The compound is typically synthesized via multi-step reactions. A common approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization at position 3. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, depending on reaction parameters like temperature and solvent . Advanced protocols include microwave-assisted reactions to improve yield and reduce reaction time .

Q. How is this compound characterized post-synthesis?

  • Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure, mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like the aldehyde (-CHO) at position 3. Purity is assessed via HPLC, with ≥95% purity commonly reported for research-grade material .

Q. What safety protocols are recommended for handling this compound?

  • Key precautions include:

  • Avoiding inhalation or skin contact (use PPE: gloves, lab coat, goggles).
  • Storing in a cool, dry environment away from ignition sources (P210).
  • Disposing of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Functionalization at positions 5, 7, or the pyridine ring can modulate bioactivity. For instance:

  • Introducing carboxamide groups at position 3 improves antitubercular activity by targeting mycobacterial enzymes .
  • Substituting with electron-withdrawing groups (e.g., -NO₂, -CN) enhances antimicrobial potency by increasing membrane permeability .
    • Structure-activity relationship (SAR) studies using computational modeling (e.g., molecular docking) guide rational design .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Inconsistent results may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:

  • Formulation optimization : Use of co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability.
  • Prodrug design : Masking the aldehyde group with hydrolyzable moieties (e.g., acetals) to enhance stability .
  • Metabolite profiling : LC-MS/MS analysis to identify degradation pathways and refine dosing regimens .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

  • Accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C monitor degradation over 24–72 hours.
  • High-resolution mass spectrometry (HRMS) and NMR track structural changes, while kinetic solubility assays quantify precipitation thresholds .

Q. How can computational tools aid in optimizing this compound derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) influencing reactivity.
  • Molecular Dynamics (MD) : Simulates binding interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthetic targets .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s antimicrobial activity?

  • Variations in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), and compound purity (e.g., residual solvents) contribute to discrepancies. Standardizing protocols (CLSI guidelines) and verifying purity via elemental analysis are critical .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJMYBSEFSJJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556546
Record name Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73957-66-1
Record name Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-3-carbaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Pyrazolo[1,5-a]pyridine-3-carbaldehyde

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